molecular formula C14H13F3N2O4S2 B1468048 tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate CAS No. 1235406-62-8

tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate

Cat. No.: B1468048
CAS No.: 1235406-62-8
M. Wt: 394.4 g/mol
InChI Key: USFUSPPKLQRBIC-UHFFFAOYSA-N
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Description

tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate (QD-1010, CAS 1235406-62-8) is a heterocyclic compound featuring a thiazole core substituted with a tert-butyl carbamate group and a 2,4,5-trifluorophenylsulfonyl moiety. The sulfonyl carbamate structure confers unique electronic and steric properties, making it a candidate for pharmaceutical intermediates or protease inhibition studies . Its synthesis likely involves multi-step condensation and protection-deprotection strategies, as seen in analogous carbamate-forming reactions using catalysts like those described in patent literature .

Properties

IUPAC Name

tert-butyl N-(1,3-thiazol-4-yl)-N-(2,4,5-trifluorophenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O4S2/c1-14(2,3)23-13(20)19(12-6-24-7-18-12)25(21,22)11-5-9(16)8(15)4-10(11)17/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFUSPPKLQRBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CSC=N1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142083
Record name 1,1-Dimethylethyl N-4-thiazolyl-N-[(2,4,5-trifluorophenyl)sulfonyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235406-62-8
Record name 1,1-Dimethylethyl N-4-thiazolyl-N-[(2,4,5-trifluorophenyl)sulfonyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235406-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-4-thiazolyl-N-[(2,4,5-trifluorophenyl)sulfonyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H12_{12}F3_3N3_{3}O3_{3}S
  • Molecular Weight : 351.31 g/mol
  • CAS Number : 486460-23-5

The compound features a thiazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological profile.

Antimicrobial Properties

Several studies have reported the antimicrobial activity of related carbamate derivatives. For instance, the synthesis of various carbamate derivatives has shown promising antibacterial effects against strains such as E. coli and P. aeruginosa . While specific data on this compound is limited, the structural similarities suggest potential efficacy against bacterial pathogens.

Antioxidant Activity

Research indicates that compounds with thiazole moieties often exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is crucial in preventing cellular damage associated with various diseases.

Neuroprotective Effects

A study focusing on a related compound demonstrated neuroprotective effects by inhibiting amyloid-beta aggregation, which is significant in Alzheimer's disease research . Although direct studies on this compound are scarce, its structural characteristics may confer similar protective effects against neurodegenerative processes.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with sulfonamide groups often act as enzyme inhibitors. For example, they may inhibit carbonic anhydrase or other relevant enzymes involved in metabolic pathways.
  • Receptor Modulation : The thiazole ring may interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and activity.

Case Studies

StudyFindings
Study on Related Compounds Identified significant antibacterial activity against multiple strains including E. coli and B. cereus.
Neuroprotective Study Demonstrated inhibition of amyloid-beta aggregation and reduced oxidative stress in neuronal cells using structurally similar compounds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural features and properties of QD-1010 and its analogs:

Compound ID Core Structure Substituents/R-Groups Purity Key Properties/Applications
QD-1010 Thiazol-4-yl tert-Butyl carbamate, 2,4,5-trifluorophenylsulfonyl 95% High polarity; potential protease inhibition
OR-9856 Thiazol-2-yl 1-(pyrrolidin-3-yl)urea, tert-butyl 95% Hydrogen-bond donor; kinase inhibitor scaffold
QV-3398 Thiazol-4-yl tert-Butyl carbamate, 2-(trifluoromethyl) 95% Lipophilic; electron-deficient thiazole core
Thiazol-5-yl Analogs Thiazol-5-ylmethylcarbamate Variants: ethoxycarbonylamino, hydroperoxypropan-2-yl, diphenylhexane, triazolopyrazine N/A Antimicrobial/antiviral leads; redox-sensitive

Key Differences and Implications

Electronic Effects :

  • QD-1010’s 2,4,5-trifluorophenylsulfonyl group introduces strong electron-withdrawing effects, enhancing electrophilicity and stability under acidic conditions compared to OR-9856’s urea group or QV-3398’s trifluoromethyl substituent .
  • Thiazol-5-ylmethylcarbamate analogs () with hydroperoxypropan-2-yl groups exhibit redox-sensitive behavior, unlike QD-1010’s inert sulfonyl moiety .

Solubility and Reactivity :

  • The sulfonyl group in QD-1010 increases aqueous solubility relative to QV-3398’s trifluoromethyl group, which favors lipid membrane penetration .
  • OR-9856’s pyrrolidin-3-yl urea enables hydrogen bonding, improving binding affinity in biological systems but reducing metabolic stability compared to carbamates .

Stability and Applications :

  • QD-1010’s tert-butyl carbamate provides steric protection against hydrolysis, making it more stable than hydroperoxy-containing analogs (), which may decompose under oxidative conditions .
  • Thiazol-5-ylmethylcarbamates with diphenylhexane backbones () are bulkier, limiting their use in central nervous system (CNS) targeting compared to QD-1010’s compact structure .

Preparation Methods

Synthesis of tert-Butyl thiazol-4-ylcarbamate

This intermediate can be synthesized by protecting the amino group of 1,3-thiazol-4-amine with tert-butyl carbamate (Boc) group under standard carbamate formation conditions.

  • Typical procedure:
    A solution of 1,3-thiazol-4-amine is treated with di-tert-butyl dicarbonate (Boc2O) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane, often in the presence of a base like triethylamine, at low temperature.
  • Yield: Reported yields for tert-butyl thiazol-4-ylcarbamate are in the range of 40-60% depending on reaction conditions.

Lithiation and Sulfonylation

The tert-butyl thiazol-4-ylcarbamate is then subjected to lithiation to generate the nucleophilic species at the thiazole ring's 4-position.

  • Lithiation conditions:

    • Use of lithium bis(trimethylsilyl)amide (LiHMDS) or iso-propylmagnesium chloride (iPrMgCl) as strong bases.
    • Reaction temperature is typically maintained at -78 °C to 0 °C under inert atmosphere (nitrogen or argon).
    • The lithiation proceeds for 1 hour to ensure full deprotonation.
  • Sulfonylation:

    • The lithiated intermediate is reacted with 2,4,5-trifluorophenylsulfonyl chloride added dropwise at low temperature (-78 °C).
    • The reaction mixture is then allowed to warm to room temperature and stirred for several hours (typically 3 hours) to complete sulfonylation.
    • Quenching is performed with saturated aqueous sodium bicarbonate solution.
  • Work-up:

    • Extraction with ethyl acetate.
    • Washing with brine, drying over anhydrous sodium sulfate.
    • Concentration under reduced pressure.
  • Purification:

    • Silica gel column chromatography using gradients of ethyl acetate in heptane.
    • Trituration with methanol to obtain the pure sulfonyl carbamate as a colorless solid.
  • Yields:

    • Typical isolated yields range from 50% to 60% for this step.

Alternative Preparation via Sulfur Dioxide Insertion and Hydroxylamine-O-sulfonic Acid

An alternative approach involves:

  • Treating tert-butyl thiazol-4-ylcarbamate with iso-propylmagnesium chloride in methyl tert-butyl ether at 0 °C.
  • Bubbling sulfur dioxide gas through the reaction mixture to form sulfonyl intermediates.
  • Subsequent addition of sodium acetate and hydroxylamine-O-sulfonic acid to introduce the sulfonyl group.
  • Work-up and purification as above.

This method yields tert-butyl N-(2-sulfamoyl-1,3-thiazol-4-yl)carbamate in about 43% yield.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc protection of 1,3-thiazol-4-amine Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent THF or DCM, 0 °C to RT 40-60 Formation of tert-butyl thiazol-4-ylcarbamate
Lithiation Lithium bis(trimethylsilyl)amide or iPrMgCl, -78 °C to 0 °C, inert atmosphere - Generates nucleophilic thiazole intermediate
Sulfonylation 2,4,5-Trifluorophenylsulfonyl chloride, -78 °C to RT, 3 h 50-60 Introduction of trifluorophenyl sulfonyl group
Alternative SO2 insertion iPrMgCl, SO2 bubbling, sodium acetate, hydroxylamine-O-sulfonic acid, RT, 45 h 43 Alternative sulfonylation method

Research Findings and Notes

  • The lithiation/sulfonylation route is preferred for better control and higher yields.
  • The reaction temperature control is critical to avoid side reactions and decomposition.
  • Purification by silica gel chromatography and methanol trituration yields high-purity product.
  • The sulfonyl chloride used must be freshly prepared or purified to prevent hydrolysis.
  • The presence of trifluorine atoms on the phenyl ring increases the electrophilicity of the sulfonyl chloride, facilitating the sulfonylation step.

Q & A

Q. Methodological Approach

  • Cross-validation : Compare experimental ¹H NMR shifts (e.g., δ 8.79–8.75 ppm for thiazole protons) and MS data (m/z 394.7 [M+1]) with computational predictions or literature references .
  • Isotopic pattern analysis : High-resolution mass spectrometry (HRMS) can distinguish between isobaric interferences and confirm molecular formula accuracy .

Data Contradiction Example : If observed melting points deviate from predicted values (e.g., 188–191°C), differential scanning calorimetry (DSC) can validate thermal stability and polymorphic forms .

What analytical techniques are recommended for assessing purity in complex matrices?

Q. Basic Protocol

  • HPLC with UV detection : Use C18 columns and acetonitrile/water gradients to separate impurities.
  • Thin-layer chromatography (TLC) : Monitor reaction progress using silica plates and ethyl acetate/hexanes eluents .

Advanced Application : For trace-level impurity profiling, LC-MS/MS provides sensitivity to detect sulfonic acid byproducts or unreacted intermediates .

How does the steric and electronic environment influence the reactivity of the sulfonyl carbamate group?

Q. Mechanistic Insight

  • Electrophilic sulfonylation : The 2,4,5-trifluorophenyl group enhances electrophilicity at the sulfur center, facilitating nucleophilic attack by the thiazole nitrogen .
  • Steric effects : The tert-butyl carbamate moiety protects the amine intermediate during multi-step syntheses, as seen in analogous protocols for Sitagliptin precursors .

Catalytic Influence : In related syntheses, chiral catalysts (e.g., LHMDS) control stereochemistry during coupling reactions, critical for enantioselective drug intermediates .

What strategies mitigate decomposition during storage or handling?

Q. Stability Best Practices

  • Storage : Keep at room temperature in airtight containers, protected from light and moisture to prevent hydrolysis of the carbamate group .
  • Handling : Use inert atmospheres (e.g., N₂) during synthesis to avoid oxidation of the thiazole ring .

Advanced Stability Testing : Accelerated stability studies (40°C/75% RH) over 4 weeks can identify degradation pathways (e.g., sulfonate ester formation) .

How can computational modeling aid in predicting physicochemical properties?

Q. Predictive Methods

  • LogP estimation : Experimental LogP (3.72) aligns with computational predictions using software like ChemAxon, validating hydrophobicity for membrane permeability studies .
  • Density functional theory (DFT) : Calculate bond dissociation energies (BDE) to predict thermal stability under reaction conditions .

Contradiction Analysis : Discrepancies between predicted (1.46 g/cm³) and experimental density values warrant crystallographic studies to assess packing efficiency .

What are the ecological and toxicological data gaps for this compound?

Q. Advanced Risk Assessment

  • Ecotoxicology : Limited data on aquatic toxicity (e.g., LC₅₀ for Daphnia magna) necessitate standardized OECD 202/203 testing .
  • Reproductive toxicity : No GHS classification exists; in vitro assays (e.g., Ames test) are recommended to assess mutagenic potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate

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